![molecular formula C21H20F3N5O3S B10857298 Bach1-IN-1](/img/structure/B10857298.png)
Bach1-IN-1
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Overview
Description
Bach1-IN-1 is a small molecule inhibitor specifically designed to target the transcription factor BTB domain and CNC homology 1 (BACH1). BACH1 is a member of the Cap ‘n’ Collar and basic region Leucine Zipper (CNC-bZIP) family, which plays a crucial role in regulating heme homeostasis, oxidative stress, and various physiological processes. BACH1 is highly expressed in several malignant tumors, making it a potential therapeutic target for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bach1-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Bach1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Cancer Treatment
Bach1-IN-1 has emerged as a promising therapeutic agent in oncology due to its ability to modulate Bach1 activity:
- Pan-cancer Therapeutic Target : Research indicates that Bach1 is overexpressed in various cancers, including breast and pancreatic cancers. Targeting Bach1 with inhibitors like this compound may enhance the efficacy of existing therapies by reversing resistance mechanisms associated with chemotherapeutic agents .
- Epithelial-Mesenchymal Transition : In pancreatic cancer, Bach1 promotes metastasis by repressing epithelial genes. Inhibition of Bach1 can increase E-cadherin expression, reducing cell migration and invasion .
Cardiovascular Protection
This compound may also play a role in cardiovascular health:
- Angiogenesis Regulation : Studies show that Bach1 limits angiogenic responses to ischemic injury. Inhibition of Bach1 can promote vascular growth and improve perfusion in ischemic tissues, making it a potential candidate for treating cardiovascular diseases .
Oxidative Stress Management
The compound's ability to modulate oxidative stress responses is significant:
- Heme Homeostasis : By inhibiting Bach1, this compound can lead to increased HO-1 expression, which is crucial for managing oxidative stress and maintaining cellular iron homeostasis. This could be beneficial in conditions characterized by oxidative damage, such as nonalcoholic steatohepatitis and cardiovascular diseases .
Case Study 1: Cancer Metastasis
A study demonstrated that knockdown of Bach1 in pancreatic ductal adenocarcinoma (PDAC) cell lines resulted in decreased cell migration and invasion. This was attributed to increased E-cadherin expression when Bach1 was inhibited, showcasing the potential of this compound in reducing metastasis .
Case Study 2: Cardiovascular Disease
In experiments involving hindlimb ischemia models, mice deficient in Bach1 exhibited enhanced angiogenesis compared to wild-type mice. This suggests that targeting Bach1 could improve outcomes in ischemic conditions through enhanced vascularization .
Potential Side Effects and Considerations
While targeting Bach1 presents numerous therapeutic opportunities, careful consideration must be given to the potential side effects:
- Cell Type-Specific Effects : The expression and function of Bach1 vary significantly across different cell types. Thus, therapies utilizing Bach1 inhibitors must be tailored to specific disease contexts to avoid unintended consequences .
Conclusion and Future Directions
This compound represents a novel approach to modulating critical biological pathways involved in cancer progression, cardiovascular health, and oxidative stress management. Ongoing research will further elucidate its efficacy across various applications and help refine strategies for its clinical use.
Data Summary Table
Application Area | Mechanism | Potential Benefits |
---|---|---|
Cancer Treatment | Inhibits epithelial-mesenchymal transition | Reduces metastasis |
Cardiovascular Protection | Enhances angiogenesis | Improves tissue perfusion |
Oxidative Stress Management | Increases HO-1 expression | Protects against oxidative damage |
Mechanism of Action
Bach1-IN-1 exerts its effects by specifically binding to the BACH1 protein, thereby inhibiting its activity. BACH1 is known to regulate the expression of genes involved in heme homeostasis, oxidative stress response, and cellular metabolism. By inhibiting BACH1, this compound disrupts these regulatory pathways, leading to altered cellular functions and potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Bach2-IN-1: Another inhibitor targeting the related transcription factor BACH2, which shares similar functions with BACH1.
Heme Oxygenase Inhibitors: Compounds that inhibit heme oxygenase, an enzyme regulated by BACH1, affecting heme metabolism and oxidative stress response.
Uniqueness of Bach1-IN-1
This compound is unique in its specific targeting of BACH1, making it a valuable tool for studying the distinct roles of BACH1 in various biological processes and its potential as a therapeutic target. Unlike other inhibitors that may have broader effects, this compound provides a more focused approach to modulating BACH1 activity and its downstream effects.
Biological Activity
Introduction
Bach1-IN-1 is a small molecule inhibitor targeting the BTB and CNC homology 1 (Bach1) transcription factor, which plays a significant role in various biological processes, including oxidative stress response, cell proliferation, and immune function. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Bach1 functions primarily as a transcriptional repressor by binding to antioxidant response elements (AREs) in gene promoters. It regulates the expression of several genes involved in oxidative stress response, cell cycle control, and apoptosis. Inhibition of Bach1 can lead to:
- Enhanced Antioxidant Response : By inhibiting Bach1, this compound promotes the expression of heme oxygenase-1 (HO-1), a key enzyme that protects against oxidative damage. This is particularly important in conditions like Down syndrome and various cancers where oxidative stress is prevalent .
- Cell Cycle Regulation : this compound can modulate cell proliferation by affecting cyclin-dependent kinases and other cell cycle regulators. Studies have shown that Bach1 influences apoptosis in endothelial cells and smooth muscle cells, indicating its role in vascular health .
- Immune Modulation : The compound may enhance immune responses by promoting the differentiation of macrophages and improving host resistance against infections such as Mycobacterium tuberculosis (Mtb). Bach1 deletion has been linked to increased survival rates and reduced tissue necrosis in Mtb-infected models .
Case Studies
Several studies have highlighted the effects of this compound on various biological systems:
- Cancer Models : In hepatocellular carcinoma models, inhibition of Bach1 led to reduced tumor growth and metastasis. The compound was found to downregulate matrix metalloproteinases (MMPs), which are crucial for cancer invasion .
- Oxidative Stress Conditions : In models of oxidative stress-induced injury, such as sepsis and pulmonary fibrosis, treatment with this compound improved organ function and survival rates by enhancing HO-1 expression and reducing oxidative damage .
- Tuberculosis Resistance : In Mtb-infected mice, genetic ablation of Bach1 resulted in decreased bacterial loads and improved lung pathology. This suggests that inhibiting Bach1 may be a viable strategy for host-directed therapies in tuberculosis .
Data Table
The following table summarizes key findings from studies involving this compound:
Properties
Molecular Formula |
C21H20F3N5O3S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-1-methyl-2-[[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C21H20F3N5O3S/c1-29-16-5-2-12(18(31)25-6-8-32-9-7-30)10-15(16)26-19(29)28-20-27-14-4-3-13(21(22,23)24)11-17(14)33-20/h2-5,10-11,30H,6-9H2,1H3,(H,25,31)(H,26,27,28) |
InChI Key |
BJSHVWKLYLAKTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NCCOCCO)N=C1NC3=NC4=C(S3)C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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